2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide
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Overview
Description
2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-azaspiro[25]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-azaspiro[2.5]octan-6-yl)ethan-1-amine
- 6-azaspiro[2.5]octane hydrochloride
- ®-2-isothiocyanato-1-(6-azaspiro[2.5]octan-6-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide stands out due to its unique combination of functional groups and spirocyclic structure. This confers distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H35N5O5S |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C26H35N5O5S/c1-19-18-31(13-15-36-19)24-4-2-3-23(27-24)28-25(33)21-6-5-20(29-37(34,35)16-14-32)17-22(21)30-11-9-26(7-8-26)10-12-30/h2-6,17,19,29,32H,7-16,18H2,1H3,(H,27,28,33)/t19-/m0/s1 |
InChI Key |
IUDCFCQNVQWCCI-IBGZPJMESA-N |
Isomeric SMILES |
C[C@H]1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |
Canonical SMILES |
CC1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |
Origin of Product |
United States |
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